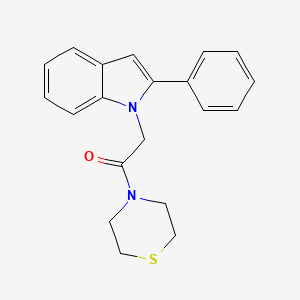

2-(2-phenyl-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone

Description

2-(2-Phenyl-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone is a synthetic organic compound featuring an indole core substituted at the 1-position with a thiomorpholine-acetyl moiety. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, while the thiomorpholine group introduces sulfur-based electronic and solubility properties distinct from its morpholine analogs .

Properties

IUPAC Name |

2-(2-phenylindol-1-yl)-1-thiomorpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c23-20(21-10-12-24-13-11-21)15-22-18-9-5-4-8-17(18)14-19(22)16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRUQAVQRUHQQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-phenyl-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone, with the CAS number 1219552-69-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 336.5 g/mol

- Structure : The compound features an indole moiety linked to a thiomorpholine ring, which is significant for its biological activity.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets, including enzymes and receptors. The unique structural characteristics allow it to modulate the activity of these targets, leading to diverse biological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC (µM) | Reference Compound | Reference IC (µM) |

|---|---|---|---|

| MCF-7 | 0.65 | Doxorubicin | 0.79 |

| A549 | 0.76 | Combretastatin-A4 | 0.76 |

| A375 | 0.12 | Tamoxifen | 15.63 |

These results indicate that the compound has comparable or superior activity to established anticancer agents, suggesting its potential as a therapeutic candidate.

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. In vitro assays have shown significant inhibition of lipid peroxidation, with IC values indicating effective antioxidant capacity.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:

- Synthesis and Evaluation : A study synthesized various derivatives of this compound and assessed their anticancer activities against multiple cell lines. The most promising derivatives exhibited IC values in the low micromolar range.

- Structure-Aactivity Relationship (SAR) : SAR studies revealed that modifications on the phenyl ring significantly affect biological activity. The introduction of electron-donating groups (EDGs) was found to enhance anticancer potency, while electron-withdrawing groups (EWGs) reduced it.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the indole ring, acyl substituents, or heterocyclic moieties. Below is a detailed comparison:

Substituent Variations on the Indole Core

- 1-(Morpholin-4-yl)-2-{4-[(2-phenyl-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone (CAS 919937-34-1) Structural Difference: Replaces thiomorpholine with morpholine (oxygen instead of sulfur in the heterocycle). Impact: Morpholine derivatives typically exhibit higher solubility in polar solvents due to oxygen’s electronegativity, whereas thiomorpholine’s sulfur atom may enhance lipophilicity and membrane permeability . Reported Activity: Morpholine-containing analogs are often explored as kinase inhibitors, but thiomorpholine variants like the target compound may offer improved metabolic stability due to reduced susceptibility to oxidative degradation .

- 2-Chloro-1-(2-phenyl-1H-indol-1-yl)ethanone Structural Difference: Replaces thiomorpholin-4-yl with a chlorine atom. Thiomorpholine’s bulkier structure may improve target binding affinity . Reported Activity: Chloro-substituted indoles demonstrate antiproliferative activity against colorectal and prostate cancer cell lines, but their toxicity profiles are less favorable compared to heterocyclic-substituted analogs .

Variations in the Acyl Group

- (1-Phenylsulfonyl-1H-indol-2-yl)(thiophen-2-yl)methanone Structural Difference: Replaces thiomorpholin-4-yl-ethanone with a phenylsulfonyl-thiophenyl group. Thiomorpholine’s neutral charge may improve bioavailability . Crystallographic Data: The phenylsulfonyl derivative crystallizes in a monoclinic system (space group P2₁/c), with bond lengths comparable to the target compound’s predicted geometry .

Heterocyclic Modifications

- 4-Aryl-2-benzoyl-imidazoles (e.g., (2-(4-ethylphenyl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone) Structural Difference: Replaces indole with an imidazole core and modifies substituents. Impact: Imidazoles exhibit distinct hydrogen-bonding capabilities, often leading to higher solubility but reduced planar rigidity compared to indoles. Thiomorpholine’s sulfur atom may confer unique interactions with cysteine residues in target proteins . Reported Activity: Imidazole derivatives show potent tubulin polymerization inhibition (IC₅₀ = 0.8–2.3 µM), suggesting the target indole-thiomorpholine compound may share similar mechanisms but with altered pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.